2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

説明

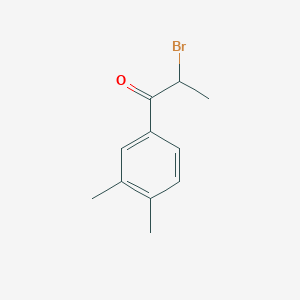

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO₂ (Hill notation) and a molecular weight of 243.10 g/mol . Its structure features a propan-1-one backbone substituted with a bromine atom at the 2-position and a 3,4-dimethylphenyl group at the 1-position. The compound is typically a solid under standard conditions, with the SMILES string O=C(C(C)Br)C1=CC(C)=C(C)C=C1 and InChI key INDOZXXMTNQGHR-UHFFFAOYSA-N .

Structure

2D Structure

特性

IUPAC Name |

2-bromo-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-5-10(6-8(7)2)11(13)9(3)12/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDOZXXMTNQGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649277 | |

| Record name | 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65937-01-1 | |

| Record name | 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination Reaction

Starting Material : The synthesis begins with 1-(3,4-dimethylphenyl)propan-1-one.

Reagents : Bromine (Br₂) is the primary brominating agent used in this reaction.

Solvents : Common solvents include chloroform, acetic acid, or dichloromethane. These solvents help dissolve the reactants and facilitate the reaction.

-

- The reaction is typically carried out at room temperature or slightly elevated temperatures (around 30-50°C).

- Stirring is maintained for several hours to ensure complete bromination.

Mechanism of Bromination

The bromination occurs via an electrophilic aromatic substitution mechanism where the bromine molecule adds to the aromatic ring of 1-(3,4-dimethylphenyl)propan-1-one. This results in the formation of a brominated ketone at the alpha position relative to the carbonyl group.

Industrial Production Methods

In an industrial context, the preparation of this compound may involve:

Continuous Flow Processes : These processes allow for efficient production by maintaining constant flow rates and precise control over reaction conditions.

Optimization : Parameters such as temperature, pressure, and concentration of reagents are optimized to maximize yield and purity.

Comparison of Preparation Methods

The following table summarizes the key differences between laboratory and industrial preparation methods for this compound.

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | Small-scale (grams) | Large-scale (kilograms or tons) |

| Reaction Time | Several hours | Continuous or optimized for speed |

| Equipment | Standard glassware | Continuous flow reactors |

| Purity | High purity (>95%) through recrystallization | High purity through advanced purification techniques |

| Cost | Lower due to small quantities | Higher due to scale-up but optimized costs |

Research Findings

Recent studies have explored various aspects of this compound:

Biological Activity : Research indicates that this compound exhibits significant biological activity, including potential anticancer effects. Studies have shown it can inhibit cell proliferation in various cancer cell lines.

Reactivity : The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

化学反応の分析

Types of Reactions:

Substitution Reactions: 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to 1-(3,4-dimethylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols in solvents like ethanol or water.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution: Products like 1-(3,4-dimethylphenyl)propan-1-ol, 1-(3,4-dimethylphenyl)propan-1-amine, or 1-(3,4-dimethylphenyl)propan-1-thiol.

Reduction: 1-(3,4-dimethylphenyl)propan-1-ol.

Oxidation: Carboxylic acids or other oxidized derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one serves as a crucial intermediate in the synthesis of various complex organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols. This property is particularly useful in creating derivatives with potential biological activity or enhanced chemical properties.

Common Reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles to yield new compounds.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Biological Research

Antimicrobial Properties:

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.25 µg/mL |

| Escherichia coli | 2 µg/mL | |

| Enterococcus faecalis | 0.5 µg/mL |

The mechanism of action involves disrupting bacterial cell membranes and inhibiting efflux pumps, which enhances the efficacy of other antibiotics when used in combination therapies.

Potential Anticancer Activity:

Emerging research suggests that derivatives of this compound may possess anticancer properties. Studies have indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicinal Chemistry

Lead Compound Development:

this compound is explored as a potential lead compound in the development of new pharmaceuticals. Its unique structure may allow for the design of novel therapeutic agents targeting specific biological pathways.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of this compound and evaluated their biological activities. Some derivatives exhibited promising results in inhibiting specific cancer cell lines, highlighting the compound's potential in drug discovery .

Industrial Applications

Production of Specialty Chemicals:

The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial settings where specific chemical properties are required.

作用機序

The mechanism of action of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions . The compound can also participate in redox reactions, where it can be reduced or oxidized depending on the reagents and conditions used .

類似化合物との比較

Table 1: Key Properties of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one and Analogues

Impact of Substituents on Properties

- Electron-Donating Groups (e.g., methyl, methoxy): The 3,4-dimethyl and 3,4-dimethoxy derivatives exhibit enhanced solubility in non-polar solvents due to increased hydrophobicity . Methoxy groups also improve stability in oxidative environments . Crystallographic studies reveal that bulky substituents like methyl groups induce steric hindrance, affecting molecular packing in solid-state structures .

- Electron-Withdrawing Groups (e.g., Cl, F): Chlorine and fluorine atoms enhance electrophilicity at the carbonyl carbon, making these compounds reactive intermediates in nucleophilic substitution reactions . Fluorinated derivatives, such as the 4-fluoro analogue, show lower melting points (~45–50°C) compared to non-fluorinated counterparts, likely due to reduced molecular symmetry .

Research Findings and Trends

- Crystallography: Derivatives such as 2-bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one form non-coplanar aromatic rings due to steric effects, influencing their photophysical properties .

- Biological Activity : Chlorinated variants demonstrate moderate antimicrobial activity against Gram-positive bacteria, though structure-activity relationships remain understudied .

- Industrial Demand: Sourcing from Chinese suppliers (e.g., Ningbo Inno Pharmchem) highlights cost-effective production scales for halogenated propanones, though purity standards vary .

生物活性

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.13 g/mol. It features a bromine atom attached to a propanone structure, along with a 3,4-dimethylphenyl group, which contributes to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

The synthesis of this compound typically involves the bromination of 1-(3,4-dimethylphenyl)propan-1-one using bromine in solvents such as acetic acid or dichloromethane under controlled conditions to ensure high yield and purity. The presence of the bromine atom enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Biological Applications

This compound has been studied for its potential antifungal properties and as a precursor in the synthesis of biologically active molecules. Notably, it has been utilized in research focusing on enzyme interactions and as a building block for various pharmaceuticals .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antifungal Properties | Studied for potential use in antifungal drug development |

| Enzyme Interaction | Used to investigate interactions with specific enzymes |

| Pharmaceutical Synthesis | Serves as an intermediate in the synthesis of various pharmaceuticals |

| Agrochemical Applications | Explored for its utility in developing agrochemicals |

Case Studies and Research Findings

Research into compounds structurally similar to this compound has provided insights into its potential biological effects. For example:

- Antibacterial Activity : Some studies suggest that brominated compounds exhibit enhanced antimicrobial activity against various pathogens. This highlights the potential for this compound to serve as a lead compound for developing new antibacterial agents .

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes involved in disease processes. Understanding how this compound interacts with these targets could reveal its pharmacological potential.

Safety and Handling

Due to the limited research available on this specific compound, it is important to handle it with caution. The general safety precautions applicable to organic compounds should be observed, including using appropriate personal protective equipment (PPE) and working within fume hoods when necessary.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one, and how can reaction conditions be optimized for high yield?

Methodological Answer : The compound is typically synthesized via bromination of the precursor ketone. Key factors include:

- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) or protic acids (HBr) to facilitate bromination .

- Solvent Systems : Polar aprotic solvents (e.g., DCM, THF) improve solubility and reaction homogeneity .

- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-bromination) .

Q. Example Optimization Table :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| HBr/Acetic Acid | 78 | 0°C, 12 h, DCM | |

| Br₂/AlCl₃ | 85 | RT, 6 h, THF |

Q. How can NMR and X-ray crystallography be employed to confirm the structure of this compound?

Methodological Answer :

- NMR Analysis :

- X-ray Crystallography :

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer :

- Hazards : Harmful via inhalation, skin contact, or ingestion (LD₅₀ data pending) .

- Mitigation :

- Use fume hoods and PPE (gloves, goggles).

- Store at 2–8°C in airtight containers to prevent degradation .

Q. How is the crystallographic data for this compound validated to ensure structural accuracy?

Methodological Answer :

- Validation Tools :

- Data Metrics :

Advanced Research Questions

Q. What biological activities (e.g., antimicrobial) have been reported for derivatives of this compound?

Methodological Answer :

Q. Example Activity Table :

| Derivative | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| 3-Bromo-2,2-dimethylbutyrophenone | 16 | S. aureus | |

| Chalcone analog | 32 | E. coli |

Q. How can mechanistic studies elucidate the bromination pathway of the precursor ketone?

Methodological Answer :

Q. What computational approaches are used to model the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling) .

- Molecular Dynamics : Predict solvent effects on reaction pathways (e.g., THF vs. DMF) .

- QSPR Models : Correlate electronic parameters (Hammett σ) with reaction yields .

Q. How are data discrepancies resolved in crystallographic studies of brominated propanones?

Methodological Answer :

Q. What green chemistry strategies can reduce waste in the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。